7-Cyanomethotrexate Dimethyl Ester
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Overview
Description
7-Cyanomethotrexate Dimethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₅N₉O₅ and its molecular weight is 507.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Metabolites : Methotrexate and its analogues, like 7-Cyanomethotrexate Dimethyl Ester, are oxidized in vivo to their hydroxy derivatives. Specific cyanation at the C-7 position of the pteridine ring system is used to produce these derivatives, which have significant biochemical implications (Dawson et al., 1987).
Solubility and Stability : Methotrexate dialkyl esters, including dimethyl esters, have been examined for their solubility and stability in different mediums, which is critical for their therapeutic efficacy and application in various treatment regimes (Fort & Mitra, 1990).
Labeling and Quantitation : The synthesis of labeled analogues of Methotrexate and 7-hydroxymethotrexate, necessary for LC/MS quantitation in biomedical studies, highlights the importance of these compounds in biochemical research and drug monitoring (Elmore et al., 2002).
DNA Adduct Formation : The role of derivatives in DNA adduct formation and their potential implications in carcinogenesis has been explored, indicating the significance of these compounds in cancer research and therapeutic strategies (Vadhanam et al., 2003).
Antifolate Properties : The synthesis and study of antifolate properties of methotrexate analogues, including this compound, have implications for cancer treatment, given their potential in inhibiting dihydrofolate reductase and cell growth in tumor cells (Degraw et al., 1992).
Transport and Degradation in Skin : The transport and degradation characteristics of methotrexate dialkyl ester prodrugs across the skin are vital for their application in dermatological conditions and topical treatments (Fort, Shao, & Mitra, 1993).
Mechanism of Action
Target of Action
The primary target of 7-Cyanomethotrexate Dimethyl Ester is currently unknown. This compound is an intermediate in the production of Methotrexate metabolites . Methotrexate, a well-known drug, primarily targets the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides and thus DNA replication.
Biochemical Pathways
As an intermediate in the production of Methotrexate metabolites , it may influence the same pathways as Methotrexate, including the folate pathway and nucleotide synthesis
Properties
IUPAC Name |
dimethyl (2S)-2-[[4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O5/c1-32(11-16-15(10-24)28-20-18(27-16)19(25)30-23(26)31-20)13-6-4-12(5-7-13)21(34)29-14(22(35)37-3)8-9-17(33)36-2/h4-7,14H,8-9,11H2,1-3H3,(H,29,34)(H4,25,26,28,30,31)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELAPFQSSXNBBQ-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112191 |
Source
|
Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112163-39-0 |
Source
|
Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112163-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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